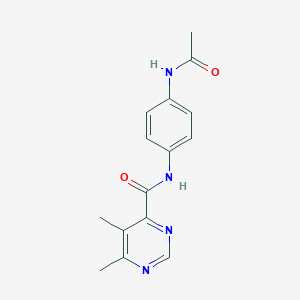
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as AMD3465, is a small molecule antagonist of the CXCR4 chemokine receptor. This molecule has been extensively studied for its potential applications in various scientific research fields, including immunology, oncology, and neurobiology.
作用機序
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide acts as a small molecule antagonist of the CXCR4 chemokine receptor, which is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. By inhibiting the CXCR4 receptor, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide blocks the signaling pathways that are involved in these processes, leading to the inhibition of cell migration, proliferation, and survival.
生化学的および生理学的効果
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the migration and proliferation of various cell types, including T cells, dendritic cells, and cancer cells. In vivo studies have shown that it reduces the metastasis of cancer cells and enhances neurogenesis in the brain. However, the exact mechanisms underlying these effects are still not fully understood.
実験室実験の利点と制限
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects may be influenced by the presence of other chemokine receptors.
将来の方向性
There are several future directions for the study of N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to investigate its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its potential as an anti-cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties for clinical use.
合成法
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-acetamidophenylboronic acid with 5,6-dimethyl-2,4-dioxypyrimidine, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. In immunology, it has been shown to inhibit the migration of T cells and dendritic cells, which could be useful in the treatment of autoimmune diseases. In oncology, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, which could be useful in the development of anti-cancer therapies. In neurobiology, it has been shown to enhance neurogenesis and improve cognitive function, which could be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(4-acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-10(2)16-8-17-14(9)15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-8H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXZCAFZRPWWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

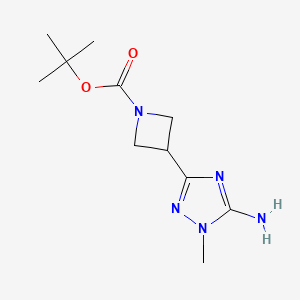
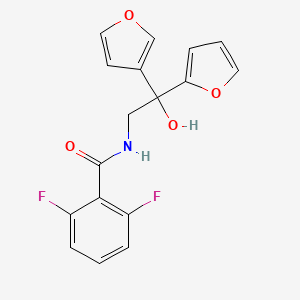
![5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2834855.png)
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2834857.png)
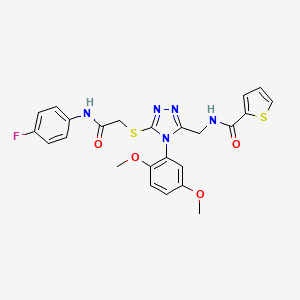
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)
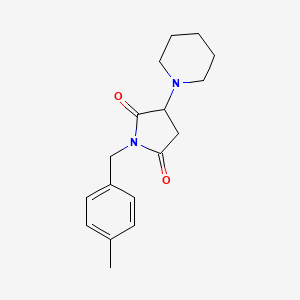
![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)
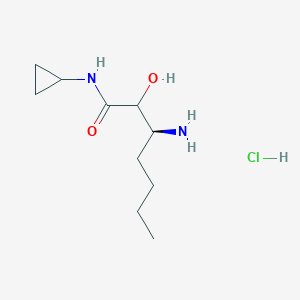
![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
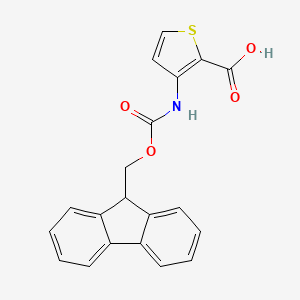
![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)